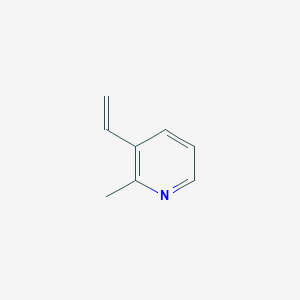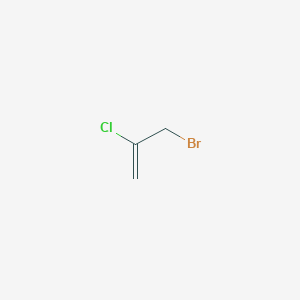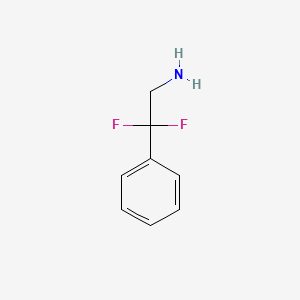
2,2-Difluoro-2-phenylethanamine
Übersicht
Beschreibung
2,2-Difluoro-2-phenylethanamine, also known as 2,2-DFPEA, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. This compound is a derivative of phenethylamine, a class of compounds known for their psychoactive properties. However, 2,2-DFPEA is not intended for human consumption and is strictly used for research purposes. In
Wissenschaftliche Forschungsanwendungen
Aminofluorination of Alkenes
- Enantioselective Aminofluorination : The intramolecular enantioselective aminofluorination of unactivated olefins using a chiral iodo(III) difluoride salt highlights the application of 2,2-difluoro-2-phenylethanamine derivatives. This process is crucial for the regioselective synthesis of 2-fluoro-2-phenylethanamines from styrenes, illustrating the importance of this compound in organic synthesis and chemical research (Wangqing Kong et al., 2013).
Synthesis of Heterocycles
- Bromocyclization of Difluoroalkenes : Difluoroalkenes, closely related to this compound, demonstrate significant utility in synthesizing RCF2Br-containing heterocycles. The method, involving regio- and enantioselective bromocyclization, shows the versatility of these compounds in creating complex molecules, such as efavirenz analogues used in HIV treatment (E. Miller et al., 2020).
Light-Harvesting Dendrimers
- Synthesis of Cationic Dendrimers : The creation of phenylenefluorene-based cationic dendrimers, which includes compounds related to this compound, is an area of interest in material science. These dendrimers show potential in light-harvesting applications and cooperative optical behavior, especially when interacting with DNA (Shu Wang et al., 2005).
Fluorine in Neurotransmitter Mimics
- Conformational Analysis of Fluorinated Neurotransmitters : this compound and its derivatives have been studied for their role in mimicking neurotransmitters. The fluorination significantly affects the conformers' energy and structure, illustrating the compound's relevance in neurochemistry and pharmaceutical research (S. Melandri et al., 2012).
Molecular Rotors
- Synthesis of Molecular Rotors : The creation of molecular rotors utilizing fluorine-substituted phenylene units, related to this compound, demonstrates an application in nanotechnology and material sciences. These rotors exhibit unique crystalline behaviors, offering insights into polymorphism and isomorphism in molecular structures (Braulio Rodríguez‐Molina et al., 2013).
N-Type Semiconductors
- Synthesis of N-Type Semiconductors : Research on mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups, related to this compound, showcases its application in developing n-type semiconductors. These compounds are significant in the field of organic electronics (A. Facchetti et al., 2004).
Fluorinated Polyurethane Elastomers
- Development of Fluorinated Elastomers : The synthesis of fluorinated polyurethane elastomers using compounds related to this compound highlights its importance in creating materials with low surface tension, high thermal stability, and flame resistance. This is crucial in advanced material development (Wentao Xu et al., 2012).
Safety and Hazards
When handling or using “2,2-Difluoro-2-phenylethanamine”, appropriate protective measures should be taken, such as wearing gloves, protective glasses, and laboratory goggles . Avoid contact with skin, eyes, and respiratory tract. If contact occurs, immediately rinse with plenty of clean water and seek medical help . This compound should be stored in a sealed container, away from fire sources and oxidizers .
Zukünftige Richtungen
“2,2-Difluoro-2-phenylethanamine” is often used as an intermediate in organic synthesis . It can be used to synthesize compounds with different functional groups, such as fluorinated drugs, pesticides, and high polymer compounds . This suggests that it may have potential applications in drug research and biology .
Wirkmechanismus
Target of Action
2,2-Difluoro-2-phenylethanamine is a synthetic amino acid that has been shown to be an analog of dopamine . The primary targets of this compound are likely to be similar to those of dopamine, which include dopamine receptors in the brain .
Mode of Action
As an analog of dopamine, this compound is expected to interact with dopamine receptors in a similar manner. Dopamine receptors are G-protein coupled receptors that, when activated, initiate a cascade of intracellular events leading to various physiological responses .
Biochemical Pathways
Given its similarity to dopamine, it may influence pathways related to mood regulation, voluntary movement, and reward processing .
Pharmacokinetics
It has been shown to have high uptake in the brain and can cross the blood-brain barrier . This suggests that it may have good bioavailability in the central nervous system.
Result of Action
This compound has been shown to stabilize cell membranes by uncoupling oxidative phosphorylation, which leads to inhibition of ATP synthesis . This could potentially alter cellular energy metabolism and impact various cellular functions.
Biochemische Analyse
Biochemical Properties
It is known to be used as an intermediate in organic synthesis , suggesting that it may interact with various enzymes, proteins, and other biomolecules in the context of these reactions.
Cellular Effects
Given its role as an intermediate in organic synthesis , it may influence cell function through its involvement in these reactions.
Molecular Mechanism
It is known to be involved in organic synthesis reactions , suggesting that it may exert its effects at the molecular level through these reactions.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions and should be stored in a sealed container, away from heat sources and oxidizing agents .
Metabolic Pathways
It is known to be used as an intermediate in organic synthesis , suggesting that it may interact with various enzymes or cofactors in the context of these reactions.
Eigenschaften
IUPAC Name |
2,2-difluoro-2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5H,6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUZAXBAUSXGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505171 | |
| Record name | 2,2-Difluoro-2-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55601-21-3 | |
| Record name | β,β-Difluorobenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55601-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoro-2-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Difluoro-2-phenylethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

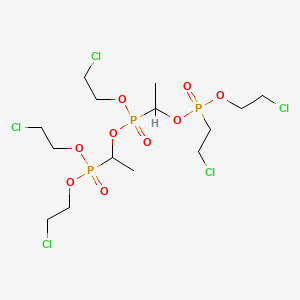
![2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol](/img/structure/B3031526.png)


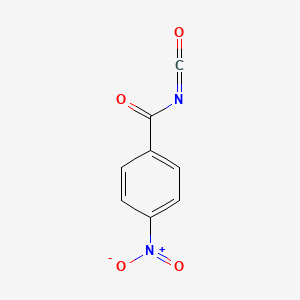

![N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3031533.png)
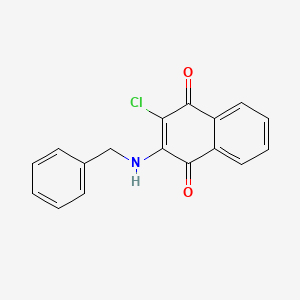
![methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B3031535.png)
